Cyanomethylformamide

描述

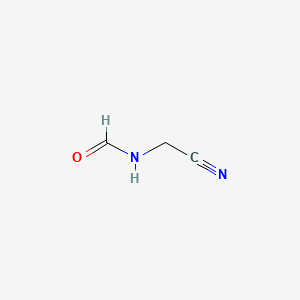

Cyanomethylformamide, also known as N-(cyanomethyl)formamide, is an organic compound with the molecular formula C₃H₄N₂O. It is a derivative of formamide, where a cyanomethyl group is attached to the nitrogen atom.

准备方法

Synthetic Routes and Reaction Conditions

Cyanomethylformamide can be synthesized through several methods. One common approach involves the reaction of formamide with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the formamide .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

化学反应分析

Types of Reactions

Cyanomethylformamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed

Major Products Formed

Oxidation: Amides and nitriles.

Reduction: Primary amines.

Substitution: Various substituted formamides depending on the nucleophile used

科学研究应用

Cyanomethylformamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be employed in the study of enzyme mechanisms and protein interactions.

Industry: Used in the production of specialty chemicals and materials .

作用机制

The mechanism of action of cyanomethylformamide involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting cellular pathways and processes .

相似化合物的比较

Similar Compounds

Formamide: The parent compound, lacking the cyanomethyl group.

N-methylformamide: A derivative with a methyl group instead of a cyanomethyl group.

N,N-dimethylformamide: Contains two methyl groups attached to the nitrogen atom

Uniqueness

Cyanomethylformamide is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

生物活性

Cyanomethylformamide (CMF) is a compound of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article examines the biological activity of CMF by reviewing relevant studies, synthesizing findings, and presenting data tables that summarize key research outcomes.

Chemical Structure and Properties

This compound is an amide derivative characterized by the presence of a cyano group (-CN) attached to a methyl group adjacent to a formamide moiety. Its chemical structure can be represented as follows:

This structure endows CMF with unique reactivity and potential interactions with biological macromolecules.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of CMF. For instance, CMF exhibited significant inhibitory effects against a range of bacterial strains. A study conducted by researchers at Lanzhou University evaluated the antimicrobial activity of CMF and found that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These results suggest that CMF could serve as a potential lead compound for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that CMF possesses selective cytotoxic effects. In vitro studies demonstrated that CMF induced apoptosis in human cancer cells, particularly in breast and lung cancer lines. The IC50 values observed were approximately 25 µM for MCF-7 (breast cancer) and 30 µM for A549 (lung cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

| HeLa | 40 |

The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Mechanistic Insights

The biological activity of CMF can be attributed to its ability to interact with cellular targets. Research indicates that CMF may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those linked to nucleic acid synthesis. This was evidenced by molecular docking studies that predicted strong binding affinities between CMF and key enzymes such as thymidylate synthase.

Case Studies

- Antimicrobial Efficacy : A study published in Frontiers in Chemistry reported on the synthesis of various cyanomethyl derivatives, including CMF, which were tested for their antimicrobial properties. The findings indicated that compounds with cyano groups showed enhanced activity compared to their non-cyano counterparts .

- Cancer Cell Apoptosis : Another significant study focused on the effects of CMF on cancer cell lines. The researchers observed that treatment with CMF led to increased levels of reactive oxygen species (ROS), which are known to induce oxidative stress and subsequent apoptosis in tumor cells .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Cyanomethylformamide, and how can purity be optimized for experimental reproducibility?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. To ensure purity, employ techniques like column chromatography (for separation) and recrystallization (for crystallization). Characterize intermediates and final products using NMR (¹H/¹³C), IR spectroscopy, and HPLC (≥95% purity threshold). Document solvent systems, reaction temperatures, and catalyst concentrations meticulously to enable replication .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structural and functional properties?

- Methodological Answer : Use a combination of ¹H NMR (to identify amine and formyl protons) and FT-IR (to confirm C≡N and amide carbonyl stretches at ~2250 cm⁻¹ and ~1650 cm⁻¹, respectively). Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation. For crystallinity analysis, XRD is recommended, though this compound’s hygroscopic nature may require inert atmosphere handling .

Q. How should researchers design kinetic studies to investigate this compound’s reactivity in aqueous vs. nonpolar environments?

- Methodological Answer : Conduct pseudo-first-order experiments under controlled pH and temperature. Monitor reaction progress via UV-Vis spectroscopy (for chromophoric intermediates) or GC-MS (for volatile byproducts). Include control experiments to account for solvent effects and parallel degradation pathways. Data should be analyzed using rate law derivations and Arrhenius plots .

Advanced Research Questions

Q. How can conflicting spectroscopic data on this compound’s tautomeric equilibrium be resolved?

- Methodological Answer : Conflicting data often arise from solvent polarity or temperature variations. Perform variable-temperature NMR studies in DMSO-d₆ and CDCl₃ to track tautomeric shifts. Complement with computational modeling (DFT at the B3LYP/6-311+G(d,p) level) to predict dominant tautomers. Cross-validate using Raman spectroscopy and isotopic labeling .

Q. What strategies are optimal for resolving discrepancies in this compound’s reported catalytic activity in cross-coupling reactions?

- Methodological Answer : Systematically test variables such as catalyst loading, ligand architecture, and solvent polarity. Use design of experiments (DoE) to identify interaction effects. Compare results with literature via meta-analysis, focusing on reaction yields and turnover frequencies. Apply sensitivity analysis to isolate confounding factors (e.g., trace moisture) .

Q. How can computational models improve the prediction of this compound’s metabolic pathways in biochemical studies?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Validate predictions using in vitro microsomal assays with LC-MS/MS metabolite profiling. Iteratively refine models using machine learning (e.g., random forests) trained on experimental kinetic parameters .

Q. What experimental frameworks are recommended for assessing this compound’s role in supramolecular assembly?

- Methodological Answer : Use dynamic light scattering (DLS) and TEM to monitor self-assembly in real-time. Pair with isothermal titration calorimetry (ITC) to quantify binding thermodynamics. For mechanistic insights, apply time-resolved fluorescence quenching and MD simulations (NAMD/GROMACS) .

Q. How should researchers address contradictions in this compound’s reported toxicity profiles across cell lines?

- Methodological Answer : Standardize assays using ISO-certified cell lines (e.g., HEK-293 vs. HepG2) and control for exposure duration, concentration, and metabolic activation (e.g., S9 fraction). Perform transcriptomic profiling (RNA-seq) to identify pathway-specific effects. Collaborate with toxicology databases (e.g., PubChem Tox) for cross-study validation .

Q. Methodological Notes

- Data Contradiction Analysis : Apply funnel plots or Egger’s regression to detect publication bias in meta-analyses .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Ethical Compliance : Ensure institutional review board (IRB) approval for studies involving biological systems .

属性

IUPAC Name |

N-(cyanomethyl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-1-2-5-3-6/h3H,2H2,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHENWUYAOCBSAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326659 | |

| Record name | Cyanomethylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5018-27-9 | |

| Record name | N-(Cyanomethyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5018-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanomethylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。